Lipophilicity Divergence Across Positional Isomers
The 2-piperidinyl positional isomer (target compound) exhibits computed LogP values that differ measurably from its 3- and 4-positional analogs. The target compound (CAS 1220039-00-8) has a vendor-reported computed LogP of 2.46 , compared to LogP of 2.32 for the 3-piperidinyl isomer (CAS 1220032-51-8) and LogP of 3.03 for the 4-piperidinyl isomer (CAS 1219976-52-9) . This variation arises from differences in the spatial orientation of the basic piperidine nitrogen relative to the chloropyrazine ring, which alters the compound's hydrogen-bonding capacity and solvation free energy.
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.46 (computed, neutral parent form) |
| Comparator Or Baseline | 3-piperidinyl isomer (CAS 1220032-51-8): LogP = 2.32; 4-piperidinyl isomer (CAS 1219976-52-9): LogP = 3.03 |
| Quantified Difference | ΔLogP = +0.14 vs. 3-isomer; ΔLogP = -0.57 vs. 4-isomer |
| Conditions | Computed logP values from vendor computational chemistry data (RDKit or similar algorithm); neutral parent structures |
Why This Matters
LogP differences of 0.14–0.57 log units translate to 1.4- to 3.7-fold differences in theoretical partition coefficients, which can meaningfully impact membrane permeability predictions and compound prioritization in early-stage drug discovery screening cascades.
